5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-amine chemical properties
5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-amine chemical properties
An In-Depth Technical Guide to the Chemical Properties of 5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-amine
Abstract
This technical guide provides a comprehensive analysis of the chemical properties of 5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-amine, a heterocyclic compound of significant interest to medicinal chemistry and materials science. As a derivative of the 1,3,4-thiadiazole core, this molecule belongs to a class of compounds renowned for a wide spectrum of biological activities.[1][2] This document, intended for researchers, scientists, and drug development professionals, details the synthesis, structural characteristics, spectroscopic profile, and chemical reactivity of the title compound. We will explore the causality behind synthetic choices, present detailed protocols for its preparation and characterization, and provide insights into its molecular geometry based on crystallographic data from closely related structures.
Introduction: The 1,3,4-Thiadiazole Scaffold in Drug Discovery
The 1,3,4-thiadiazole nucleus is a quintessential "privileged scaffold" in medicinal chemistry.[2] This five-membered heterocyclic ring, containing one sulfur and two nitrogen atoms, is a bioisostere of pyrimidine and other biologically relevant structures. Its rigid, planar geometry and the presence of the =N-C-S- toxophoric moiety contribute to its ability to interact with a diverse array of biological targets.[3][4] Consequently, this core is integral to numerous commercial drugs and clinical candidates, exhibiting activities that span antimicrobial, anti-inflammatory, anticancer, anticonvulsant, and antiviral applications.[1][2][5] The substitution at the 2- and 5-positions of the thiadiazole ring allows for fine-tuning of the molecule's steric and electronic properties, making it a versatile platform for developing novel therapeutic agents. This guide focuses specifically on the 2-methoxyphenyl substituted analogue, providing the foundational chemical knowledge required for its application in research and development.
Synthesis and Purification
The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is most commonly achieved through the acid-catalyzed cyclodehydration of an appropriate acylthiosemicarbazide, or more directly, from a carboxylic acid and thiosemicarbazide.[6]
Principle of Synthesis
The chosen synthetic route involves the reaction of 2-methoxybenzoic acid with thiosemicarbazide. This reaction leverages a strong dehydrating agent, such as phosphorus oxychloride (POCl₃) or concentrated sulfuric acid (H₂SO₄), to facilitate the intramolecular cyclization.[3][7] Phosphorus oxychloride is particularly effective as it serves as both the reaction medium and the cyclizing agent. The mechanism proceeds via the initial formation of an acylthiosemicarbazide intermediate, which then undergoes ring closure with the elimination of water to form the stable, aromatic 1,3,4-thiadiazole ring system. This one-pot method is efficient and provides good yields of the target compound.[3][8]
Detailed Experimental Protocol
Reagents and Materials:
-
2-Methoxybenzoic acid
-
Thiosemicarbazide
-
Phosphorus oxychloride (POCl₃)
-
Deionized water
-
Ammonium hydroxide solution (or other suitable base)
-
Ethanol (for recrystallization)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and fume hood.
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methoxybenzoic acid (1 equivalent) and thiosemicarbazide (1 equivalent).
-
Addition of Cyclizing Agent: (Caution: Perform this step in a well-ventilated fume hood. POCl₃ is highly corrosive and reacts violently with water.) Slowly add phosphorus oxychloride (approx. 5-7 mL per 25 mmol of carboxylic acid) to the flask. The mixture may become warm.
-
Reaction: Stir the mixture vigorously at room temperature for 15 minutes, then heat the reaction to 75-80 °C. Maintain this temperature with stirring for approximately 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice in a large beaker. This will hydrolyze the excess POCl₃. A precipitate should form.
-
Neutralization: Slowly neutralize the acidic solution by adding an aqueous solution of ammonium hydroxide or sodium hydroxide until the pH reaches 8-9. This step is crucial to precipitate the amine product fully.
-
Isolation: Collect the crude solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final 5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-amine as a crystalline solid.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of 5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-amine.
Physicochemical Properties
The key physicochemical properties of the title compound are summarized below. Experimental values should be determined empirically, while some can be predicted based on its structure.
| Property | Value | Source/Comment |
| Molecular Formula | C₉H₉N₃OS | Calculated |
| Molecular Weight | 207.26 g/mol | Calculated |
| Appearance | Expected to be a crystalline solid. | Based on similar 2-amino-1,3,4-thiadiazoles.[9] |
| Melting Point | > 200 °C (Predicted) | Based on 4-methoxy isomer (219-220 °C)[8] and a derivative (240-241 °C).[10] |
| Solubility | Sparingly soluble in water; soluble in DMSO, DMF, and hot ethanol. | Typical for this class of compounds.[11] |
| pKa | Predicted to be weakly basic. | Due to the exocyclic amino group. |
Structural Elucidation and Spectroscopic Profile
Characterization of 5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-amine relies on a combination of spectroscopic techniques that confirm its covalent structure and purity.
Molecular Geometry and Crystallographic Insights
While the crystal structure for the title compound is not publicly available, invaluable insight can be drawn from the published structure of a closely related derivative, 2-Methoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide.[10][12] X-ray diffraction analysis of this derivative reveals that the 1,3,4-thiadiazole ring and the 2-methoxyphenyl ring are nearly coplanar, with a dihedral angle between them of just 3.70°.[10][12] This planarity is a significant feature, suggesting a high degree of π-conjugation across the two ring systems, which can influence the molecule's electronic properties and its ability to interact with biological targets. The crystal packing of the derivative is stabilized by intermolecular hydrogen bonds.[10][12]
Infrared (IR) Spectroscopy
The IR spectrum provides a definitive fingerprint for the compound by identifying its key functional groups. The expected characteristic absorption bands are detailed below.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |
| 3400 - 3100 | Medium | N-H (amine) | Symmetric/Asymmetric Stretch |
| 3100 - 3000 | Medium | Aromatic C-H | Stretch |
| 2980 - 2850 | Weak | -OCH₃ C-H | Stretch |
| 1640 - 1590 | Strong | C=N (thiadiazole ring) | Stretch |
| 1580 - 1450 | Strong | C=C (aromatic ring) | Stretch |
| 1260 - 1240 | Strong | Aryl C-O-C (asymmetric) | Stretch |
| 850 - 810 | Medium | C-S-C (thiadiazole ring) | Stretch |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of the molecule.
¹H NMR (300-500 MHz, DMSO-d₆):
-
δ 7.8-8.0 ppm (multiplet, 1H): Aromatic proton ortho to the thiadiazole ring.
-
δ 7.2-7.5 ppm (multiplet, 3H): Remaining aromatic protons on the methoxyphenyl ring.
-
δ 7.3 ppm (broad singlet, 2H): -NH₂ protons of the amino group. The chemical shift is variable and the peak may exchange with D₂O.
-
δ 3.9 ppm (singlet, 3H): -OCH₃ protons of the methoxy group.
¹³C NMR (75-125 MHz, DMSO-d₆):
-
δ 165-170 ppm: C2 carbon of the thiadiazole ring (attached to the amino group).[4]
-
δ 150-155 ppm: C5 carbon of the thiadiazole ring (attached to the phenyl ring).[4]
-
δ 110-160 ppm: Six distinct signals corresponding to the aromatic carbons of the 2-methoxyphenyl group.
-
δ 55-60 ppm: Carbon of the -OCH₃ group.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis.
-
Expected Molecular Ion (M⁺): m/z = 207.
-
Key Fragmentation Patterns: Common fragmentation pathways would include the loss of the methoxy group (-CH₃), cleavage of the thiadiazole ring, and fragmentation of the phenyl ring, leading to characteristic daughter ions.
Chemical Reactivity
The chemical behavior of 5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-amine is primarily dictated by the nucleophilicity of the exocyclic amino group and the inherent aromatic stability of the thiadiazole core.
Reactivity of the 2-Amino Group
The primary amine at the C2 position is the main site of reactivity. It can readily undergo reactions typical of nucleophilic amines:
-
Acylation: Reaction with acyl chlorides or anhydrides yields N-acylated derivatives. This was demonstrated in the synthesis of the benzamide derivative used for crystallographic analysis.[10][12]
-
Schiff Base Formation: Condensation with various aldehydes in the presence of an acid catalyst (e.g., glacial acetic acid) leads to the formation of Schiff bases (imines).[3] These derivatives are often synthesized to explore new biological activities.
Stability of the Thiadiazole Core
The 1,3,4-thiadiazole ring is an electron-deficient aromatic system.[14] This aromaticity confers significant stability to the molecule under neutral and acidic conditions. It is relatively inert towards electrophilic substitution reactions. However, the ring can be susceptible to cleavage under harsh basic conditions.[14]
Diagram of Key Reactions
Caption: Key reactivity pathways for 5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-amine.
Conclusion and Future Directions
5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-amine is a structurally well-defined heterocyclic compound with a rich chemical profile. Its synthesis is straightforward, and its structure can be unambiguously confirmed through standard spectroscopic methods. The planar geometry and the reactive amino "handle" make it an attractive building block for the synthesis of more complex molecules. Given the established pharmacological importance of the 1,3,4-thiadiazole scaffold, this compound serves as a valuable starting point for drug discovery programs targeting a range of diseases. Future research should focus on the empirical determination of its physicochemical properties, exploration of its diverse reactivity to build compound libraries, and comprehensive screening for biological activities, particularly in the areas of oncology and infectious diseases.
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